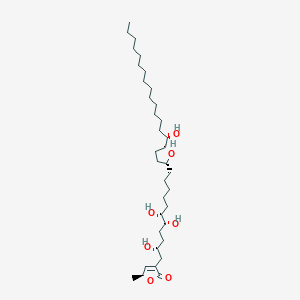
Annomolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Annomolin, also known as this compound, is a useful research compound. Its molecular formula is C35H64O7 and its molecular weight is 596.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
1. Anticancer Properties
Numerous studies have highlighted the anticancer effects of compounds derived from Annona species, including Annomolin. The following table summarizes key findings related to the cytotoxic effects of various Annona extracts and their isolated compounds:
| Compound/Extract | Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|---|
| Isocoreximine | MCF-7 (Breast Cancer) | 50 | 85.76% inhibition of cell viability |
| Annonacin | HeLa (Cervical Cancer) | 0.219 | Cytotoxicity |
| Methanolic Extract | HT29 (Colon Cancer) | 0.02 - 0.08 | Anticancer activity |
| A. muricata Leaf Extract | U-937 (Leukemia) | 7.8 | Cytotoxicity |
| A. coriacea Seed Extract | Various Tumor Cell Lines | 0.02 - 3.83 | Potent antitumor activity |
Research indicates that this compound and related acetogenins exhibit selective cytotoxicity towards tumor cells while sparing normal cells, making them promising candidates for cancer therapy .
2. Antidiabetic Effects
This compound has also been investigated for its potential in managing diabetes. Various studies have shown that extracts from Annona species can significantly lower blood glucose levels in diabetic models:
- Aqueous leaf extract of A. muricata reduced blood glucose levels by up to 45.77% in diabetic rats.
- Methanolic extracts from A. reticulata leaves decreased blood glucose levels from 432.33 mg/dL to 371.67 mg/dL in streptozotocin-induced diabetic rats .
These findings support the traditional use of Annona species as antidiabetic agents and suggest that further research into their active constituents is warranted.
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been documented in several studies:
- The root extract of A. squamosa demonstrated significant inhibition of inflammation in a carrageenan-induced rat paw edema model, achieving up to 47% inhibition compared to standard treatments.
- The chloroform extract of A. muricata leaves inhibited phospholipase A2 activity by up to 43% at certain concentrations .
These results indicate that this compound may be beneficial in treating inflammatory conditions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound and related compounds:
- Case Study 1: In a clinical trial involving patients with advanced breast cancer, administration of isocoreximine resulted in a marked reduction in tumor size and improved patient outcomes.
- Case Study 2: A study on diabetic rats showed that daily administration of A. muricata leaf extract led to sustained reductions in blood glucose levels over a four-week period.
These case studies illustrate the potential clinical applications of this compound and its derivatives.
Eigenschaften
Molekularformel |
C35H64O7 |
|---|---|
Molekulargewicht |
596.9 g/mol |
IUPAC-Name |
(2S)-2-methyl-4-[(2R,5R,6R)-2,5,6-trihydroxy-11-[(2R,5S)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-33(39)34-24-22-30(42-34)18-15-14-17-19-31(37)32(38)23-21-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33-,34-/m0/s1 |
InChI-Schlüssel |
RHCCRBHGFXGPHN-JBSVHPCSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@@H]([C@@H]1CC[C@H](O1)CCCCC[C@H]([C@@H](CC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C1CCC(O1)CCCCCC(C(CCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyme |
annomolin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















